3-Amino-1-phenylpropan-1-ol

Physical chemistry Process chemistry Formulation development

3-Amino-1-phenylpropan-1-ol (CAS 5053-63-4), also known as 3-phenyl-3-hydroxypropylamine, is a chiral β-amino alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. The compound features a stereogenic center at C1, where both the phenyl and hydroxyl groups are attached, making it a versatile chiral intermediate in the synthesis of enantiomerically pure pharmaceuticals.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 5053-63-4
Cat. No. B018842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-phenylpropan-1-ol
CAS5053-63-4
Synonyms1-Phenyl-1-hydroxy-3-aminopropane;  3-Amino-1-phenyl-1-propanol;  3-Amino-1-phenylpropanol;  3-Hydroxy-3-phenylpropylamine
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)O
InChIInChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
InChIKeyPHIYHIOQVWTXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-phenylpropan-1-ol (CAS 5053-63-4): A Chiral β-Amino Alcohol Building Block for Antidepressant API Synthesis


3-Amino-1-phenylpropan-1-ol (CAS 5053-63-4), also known as 3-phenyl-3-hydroxypropylamine, is a chiral β-amino alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . The compound features a stereogenic center at C1, where both the phenyl and hydroxyl groups are attached, making it a versatile chiral intermediate in the synthesis of enantiomerically pure pharmaceuticals . It is widely recognized as a key common intermediate for the preparation of several selective serotonin reuptake inhibitor (SSRI) antidepressants, including fluoxetine, tomoxetine, and nisoxetine [1]. Commercially, it is available as a racemic mixture from major suppliers such as Sigma-Aldrich (Enamine), Aladdin Scientific, and AKSci, with typical purities ranging from 95% to 98% .

Why 3-Amino-1-phenylpropan-1-ol Cannot Be Replaced by Its Regioisomer 3-Amino-3-phenylpropan-1-ol in Synthesis Workflows


Although 3-amino-1-phenylpropan-1-ol (CAS 5053-63-4) and 3-amino-3-phenylpropan-1-ol (CAS 14593-04-5) share the identical molecular formula C₉H₁₃NO, they are structural regioisomers with fundamentally different physical properties and synthetic applications. The target compound positions the amino group at the terminus of the propyl chain and the hydroxyl group adjacent to the phenyl ring (C1), creating a chiral center at the carbon bearing the phenyl and hydroxyl substituents . In contrast, the regioisomer places both the phenyl and amino groups on the same carbon (C3), resulting in a chiral center at a different position and yielding a white crystalline solid with a melting point of 70–77°C, compared to the target compound's liquid or low-melting solid form at 50–53°C . This regioisomeric difference dictates divergent synthetic routes: the target compound is the established common intermediate for O-arylated antidepressants (fluoxetine, tomoxetine, nisoxetine) via etherification at the C1 hydroxyl group, while the regioisomer is preferentially employed in dapoxetine synthesis through manipulation of the amino-bearing C3 position [1]. Substituting one for the other in a validated synthetic pathway will alter the position of derivatization and compromise the stereochemical outcome of downstream chiral products, making generic interchange impossible without complete route re-validation.

Quantitative Differentiation Evidence for 3-Amino-1-phenylpropan-1-ol Versus Closest Structural Analogs


Melting Point and Physical Form Differentiate 3-Amino-1-phenylpropan-1-ol from Its 3-Amino-3-phenyl Regioisomer

The target compound 3-amino-1-phenylpropan-1-ol (CAS 5053-63-4) exists as a liquid or low-melting solid with a reported melting point of 50–53°C at ambient pressure, whereas its regioisomer 3-amino-3-phenylpropan-1-ol (CAS 14593-04-5) is a white crystalline solid with a melting point of 70–77°C [1]. This approximately 20–27°C difference in melting point arises from the distinct intermolecular hydrogen-bonding networks enabled by the different relative positions of the amino and hydroxyl functional groups. The target compound's lower melting point and liquid physical form at mild temperatures can be advantageous for certain solution-phase reactions and continuous-flow processing, while the regioisomer's crystalline nature facilitates purification by recrystallization .

Physical chemistry Process chemistry Formulation development

Position of Chiral Center Dictates Divergent Synthetic Utility for Antidepressant Intermediates

In 3-amino-1-phenylpropan-1-ol, the chiral center resides at C1 (bearing phenyl and hydroxyl groups), making it the established common intermediate for synthesizing O-arylated antidepressants—fluoxetine, tomoxetine (atomoxetine), and nisoxetine—via etherification of the hydroxyl group [1]. The regioisomer 3-amino-3-phenylpropan-1-ol (CAS 14593-04-5) carries its chiral center at C3 (bearing phenyl and amino groups), and is instead utilized for synthesizing (S)-dapoxetine, where the amino group is the site of further derivatization [2]. This positional difference in the chiral center fundamentally determines which class of APIs can be accessed from each building block: the target compound enables etherification at the C1 oxygen to yield aryloxypropylamine antidepressants, while the regioisomer enables N-functionalization at C3 to access dapoxetine-type structures .

Medicinal chemistry Asymmetric synthesis API manufacturing

Anti-Inflammatory Activity of 3-Amino-1-phenylpropan-1-ol Derivatives Demonstrates Biological Relevance Beyond Simple Intermediate Status

Derivatives of 3-amino-substituted 1-phenylpropanols, synthesized from the target compound scaffold, demonstrated potent anti-inflammatory activity in a rat paw edema model, significantly inhibiting edema induced by multiple phlogistic agents including histamine, 5-hydroxytryptamine, kinins, prostaglandins, and leukotrienes [1]. In the same study, compound 6 (2-(3-hydroxy-3-phenylpropylamino)-butan-1-ol hydrochloride), derived from the 3-amino-1-phenylpropan-1-ol core structure, was specifically tested in an adjuvant-induced arthritis model (a model for rheumatoid arthritis) and showed no preventive activity, highlighting a clear structure-activity relationship (SAR) divergence among closely related derivatives [1]. In contrast, compound 2 (3-(1-hydroxymethylpropylamino)-1-phenylpropan-1-one hydrochloride) and compound 4 (3-(3-hydroxypiperidin-1-yl)-1-phenylpropan-1-one hydrochloride) effectively suppressed secondary arthritic lesions, demonstrating that subtle modifications to the 3-amino-1-phenylpropan-1-ol scaffold can toggle between potent anti-arthritic activity and complete inactivity [2]. Compound 4 further suppressed in-vitro production of IL-1 and IL-2, while compound 2 increased IL-1 activity from arthritic macrophages, confirming the scaffold's capacity for immunomodulatory fine-tuning [2].

Pharmacology Immunomodulation Drug discovery

Enantiomeric Purity Achievable via Sharpless Asymmetric Dihydroxylation Exceeds 97% ee

The patented Sharpless asymmetric dihydroxylation (SAD) route to enantiomerically pure 3-phenyl-3-hydroxypropylamine (the target compound) uses styrene as a readily accessible starting material and achieves optically pure diol with enantiomeric excess (ee) greater than 97% [1]. This is followed by selective monotosylation of the primary alcohol, nucleophilic displacement by cyanide, and reduction to the amine to deliver the enantiomerically pure target compound [2]. In comparison, enzymatic resolution of the regioisomer 3-amino-3-phenylpropan-1-ol derivatives using Candida antarctica lipase A (CAL-A) provides an alternative route for obtaining enantiomerically enriched material, but the SAD route to the target compound offers the advantage of establishing chirality at the earliest synthetic step (dihydroxylation of styrene) with very high ee before further functional group interconversion [3].

Asymmetric synthesis Process chemistry Chiral purity

Commercial Availability and Purity Specifications for Procurement Decision-Making

3-Amino-1-phenylpropan-1-ol (CAS 5053-63-4) is commercially available from multiple reputable suppliers with documented purity specifications. Sigma-Aldrich (via Enamine) offers the racemic compound at 95% purity (physical form: oil, mp 60–62°C, storage at room temperature) . Aladdin Scientific supplies the compound at ≥97% purity, with pricing at $69.90/100mg, $123.90/250mg, $331.90/1g, and $1,350.90/5g . AKSci offers the compound at 95% minimum purity (physical form: liquid at 20°C, long-term storage at 2–8°C) . Fluorochem supplies it at 98% purity . The (S)-enantiomer (CAS 130194-42-2) is available from Sigma-Aldrich at 96% purity, while the (R)-enantiomer hydrochloride (CAS 200621-69-8) has a molecular weight of 187.66 g/mol . In comparison, the regioisomer 3-amino-3-phenylpropan-1-ol (CAS 14593-04-5) is available from Fisher Scientific/Thermo Scientific at 94% purity ($19.90/5g from Aladdin) and the (R)-enantiomer (CAS 170564-98-4) from AKSci at $18/1g, indicating generally lower cost for the regioisomer series .

Chemical procurement Supply chain Quality control

Optimal Research and Industrial Application Scenarios for 3-Amino-1-phenylpropan-1-ol Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Fluoxetine, Tomoxetine, and Nisoxetine via O-Arylation

3-Amino-1-phenylpropan-1-ol is the established common intermediate for synthesizing the aryloxypropylamine class of antidepressants. The C1 hydroxyl group, positioned adjacent to the phenyl ring, serves as the site for O-arylation to install the aryloxy moiety characteristic of fluoxetine, tomoxetine, and nisoxetine [4]. The patented Sharpless asymmetric dihydroxylation route provides access to enantiomerically pure material (ee >97%) from inexpensive styrene, and subsequent selective monotosylation, cyanation, and reduction yields the enantiomerically pure target compound suitable for direct use in API manufacturing [5]. For process chemistry groups developing generic versions of these off-patent antidepressants, procuring enantiomerically pure (R)- or (S)-3-amino-1-phenylpropan-1-ol eliminates the need for in-house chiral resolution steps and ensures the correct stereochemical configuration at the benzylic alcohol position, which is critical for the pharmacological activity of the final drug substance [3].

Medicinal Chemistry Exploration of Anti-Inflammatory and Immunomodulatory 3-Amino-1-phenylpropan-1-ol Derivatives

The 3-amino-substituted 1-phenylpropanol scaffold has demonstrated potent anti-inflammatory activity in vivo, with specific derivatives (compounds 2 and 4) effectively suppressing secondary lesions in rat adjuvant-induced arthritis, a model for human rheumatoid arthritis [4]. Critically, SAR analysis within the same derivative series revealed that compound 6, differing only in the N-substituent, showed no preventive activity in the same model, indicating that biological activity is highly sensitive to specific structural modifications and not a general property of all 3-amino-1-phenylpropan-1-ol derivatives [4]. Compound 4 additionally suppressed in-vitro IL-1 and IL-2 production, while compound 2 increased IL-1 activity from arthritic macrophages, demonstrating the scaffold's capacity to modulate distinct immunological pathways [5]. For drug discovery programs targeting inflammatory or autoimmune diseases, this scaffold offers a starting point with in vivo validated anti-arthritic efficacy and a defined SAR landscape that can guide further optimization.

Chiral Ligand and Asymmetric Catalysis Development

The β-amino alcohol structure of 3-amino-1-phenylpropan-1-ol, with its stereogenic center at C1 bearing both a phenyl ring and a hydroxyl group, makes it a candidate for developing chiral ligands for asymmetric catalysis. The proximity of the phenyl substituent to the metal-coordinating hydroxyl and amino groups creates a well-defined chiral environment around the metal center, which can influence enantioselectivity in catalyzed reactions [4]. The commercial availability of both enantiomers—(R)-3-amino-1-phenylpropan-1-ol (CAS 138750-31-9) and (S)-3-amino-1-phenylpropan-1-ol (CAS 130194-42-2)—allows systematic investigation of matched/mismatched stereochemical effects in asymmetric transformations [5]. This application scenario leverages the compound's unique combination of a benzylic chiral center and a primary amine terminus, which distinguishes it from 3-amino-3-phenylpropan-1-ol-based ligands where both the phenyl and amino groups occupy the same carbon, resulting in a different chelating geometry [3].

Continuous-Flow Synthesis Process Development Using Low-Melting Intermediate

The liquid or low-melting solid physical form of 3-amino-1-phenylpropan-1-ol (mp 50–53°C) at near-ambient temperatures offers practical advantages for continuous-flow synthesis platforms compared to the higher-melting regioisomer 3-amino-3-phenylpropan-1-ol (mp 70–77°C) [4]. In flow chemistry, liquid reagents eliminate the need for heated dissolution steps, reduce the risk of line clogging, and simplify pump-based reagent delivery systems [5]. Process development groups seeking to convert batch-based fluoxetine or tomoxetine syntheses to continuous-flow manufacturing may find the physical properties of the target compound more amenable to flow processing than the crystalline regioisomer. However, the compound's moderate viscosity as an oil should be considered in pump selection and residence time calculations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1-phenylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.